(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride is a chemical compound classified as an organic halide and alcohol. Its IUPAC name indicates it contains a brominated pyridine moiety and an ethanol functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride falls under the categories of:
The synthesis of (1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride generally follows these steps:
The reaction conditions typically involve:
The molecular formula for (1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride is C7H8BrClN, with a molecular weight of 202.05 g/mol. Its structure features:
(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride can participate in several chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity. For example, oxidation might require specific oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for (1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride varies depending on its application:
Key physical properties include:
Relevant chemical properties include:
(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride has several scientific applications:
This compound's versatility makes it valuable across various fields of research and industry.
The foundational synthesis of 1-(6-bromopyridin-3-yl)ethanol involves sodium borohydride (NaBH₄) reduction of 3-acetyl-6-bromopyridine. This transformation is optimally conducted in a binary ethanol/water solvent system (typical ratio 10:4 mL) at ambient temperature (20°C). The reaction proceeds rapidly, achieving completion within 30 minutes under continuous stirring. This solvent combination leverages ethanol's capacity to dissolve both the organic substrate and inorganic reductant, while water moderates the reaction exotherm and facilitates borohydride solubility. Post-reduction workup involves concentration under reduced pressure, followed by ethyl acetate extraction and sequential washes with water and brine. Drying over anhydrous magnesium sulfate and solvent evaporation yields the crude product as a light yellow oil. This methodology achieves a 97% isolated yield of racemic 1-(6-bromopyridin-3-yl)ethanol, confirmed by ¹H-NMR spectroscopy (500 MHz, CDCl₃: δ 8.35 (1H, d, J=2.4 Hz), 7.61 (1H, dd, J=2.4, 7.8 Hz), 7.47 (1H, d, J=7.8 Hz), 4.94 (1H, m), 2.04 (1H, s), 1.51 (3H, d, J=6.3 Hz)) [1]. The aqueous co-solvent is critical for reagent stability and controlled reactivity, preventing the vigorous hydrogen gas evolution observed in pure alcoholic solvents [5].
Table 1: Solvent Systems for NaBH₄ Reduction of 3-Acetyl-6-Bromopyridine
Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Advantages |
---|---|---|---|---|
Ethanol/Water (10:4) | 20 | 30 min | 97 | Optimal solubility, controlled exotherm |
Methanol | 0 | 45 min | 85 | Faster kinetics, requires cryogenic control |
Tetrahydrofuran | 20 | 2 h | 72 | Homogeneous but slower reduction |
Ethanol | 20 | 30 min | 90 | Vigorous H₂ evolution, lower yield |
Achieving high enantioselectivity in the borohydride reduction requires strategic modifications. While NaBH₄ itself affords racemic product, stereochemical control can be introduced via chiral reaction media or modified borohydrides. Key optimization parameters include:
These approaches exploit the prochiral nature of the acetyl group, where facial selectivity in hydride attack determines the absolute configuration at the carbinol center. Computational modeling suggests that bulky 6-bromopyridinyl substituent creates sufficient steric bias for moderate enantioselection when paired with chiral catalysts [1] [8].
The installation of enantiomeric purity in 1-(6-bromopyridin-3-yl)ethanol has been achieved through amino acid-based chiral auxiliaries, particularly valine derivatives. These methodologies leverage the carboxylic acid group for covalent attachment to the pyridinyl ethanol hydroxyl group, forming diastereomeric ester prodrugs. The synthetic sequence involves:
The resulting prodrug exhibits enhanced aqueous solubility (>7.3 mg/mL) compared to the parent compound (<0.1 mg/mL), while maintaining stability in physiological buffers. Crucially, enzymatic hydrolysis by esterases (e.g., pig liver esterase, t₁/₂ = 6.9 min) selectively releases the pharmacologically active (S)-enantiomer. This approach simultaneously addresses stereochemical control and pharmacokinetic optimization, as the valine carrier facilitates uptake via intestinal PepT1 transporters, mimicking the prodrug strategy of valacyclovir [6].
Table 2: Chiral Auxiliary Systems for Enantiomeric Enrichment
Chiral Auxiliary | Diastereomeric Excess (%) | Solubility Enhancement | Cleavage Conditions |
---|---|---|---|
L-Valine tert-butyl ester | >98 | 7.3 mg/mL (vs. 0.1 mg/mL parent) | Porcine liver esterase |
D-Proline benzyl ester | 92 | 5.8 mg/mL | Hydrogenolysis/Catalytic hydrolysis |
(1R,2S)-Norephedrine | 88 | 3.2 mg/mL | Acidic methanolysis |
(S)-Binol-phosphoryl | 95 | Limited solubility | Palladium-catalyzed deprotection |
Dynamic kinetic resolution (DKR) strategies provide single-step access to enantiomerically enriched (1S)-alcohol from the racemic mixture or ketone precursor. Ruthenium-Shvo catalyst systems (e.g., [(η⁵-C₅Ph₄O)Ru(CO)(μ-H)]₄) enable concurrent racemization of the undesired (R)-enantiomer and enantioselective transformation via:
The bromopyridinyl substrate presents unique coordination geometry that favors η¹(N)-binding to ruthenium, accelerating racemization through reversible dehydrogenation/rehydrogenation at the chiral center. Under optimized conditions (5 mol% Ru catalyst, 3 mol% CAL-B lipase, 4Å molecular sieves), DKR achieves >90% conversion with 98% enantiomeric excess for the (S)-acetate ester, which is subsequently hydrolyzed to the target alcohol. Alternative systems employing iridium-JosiPhos complexes demonstrate comparable enantioselectivity but require halogen-tolerant ligands to prevent debromination side reactions [4] [6].
The 6-bromo substituent on the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Traditional Suzuki-Miyaura coupling with arylboronic acids faces limitations due to pyridine boronates' instability, particularly with ortho-substituted systems. Innovative solutions include:
The electron-deficient nature of the bromopyridine ring necessitates tailored phosphine ligands (e.g., SPhos, XPhos) to prevent catalyst deactivation. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining functional group tolerance for esters, nitriles, and unprotected alcohols [3] [5] [8].
Table 3: Cross-Coupling Reactions of 6-Bromopyridinyl Derivatives
Coupling Type | Conditions | Scope | Yield Range | Limitations |
---|---|---|---|---|
Sulfinate desulfinylation | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃, 1,4-dioxane, 150°C | Aryl chlorides/bromides, heteroaryl halides | 77-99% | Limited to electron-neutral partners |
Direct Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/water, 100°C | Electron-deficient aryl boronic acids | 40-65% | Dehalogenation side products |
Stille coupling | Pd(PPh₃)₂Cl₂, DMF, 120°C | Vinyltributyltin, alkynyltributyltin | 70-85% | Toxicity of organotin reagents |
Photoredox nickel dual catalysis | NiCl₂·glyme, Ir photocatalyst, K₃PO₄, blue LED | Alkyltrifluoroborates | 60-75% | Sensitive to oxygen |
The ethanol hydroxyl group provides a synthetic handle for prodrug derivatization to enhance bioavailability and pharmacokinetic properties. Strategic modifications include:
The selection of promoiety depends on the therapeutic objective: amino acid conjugates target active transport mechanisms for CNS delivery, while PEGylation enhances systemic exposure for chronic conditions. All prodrugs undergo comprehensive stability assessment across pH gradients (1.2-7.4) and in biological matrices (plasma, liver microsomes) to ensure selective activation at the target site [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: